Product packaging for Heptacarbonyl porphyrin I(Cat. No.:CAS No. 65406-45-3)

Heptacarbonyl porphyrin I

Cat. No.: B1220901
CAS No.: 65406-45-3
M. Wt: 786.7 g/mol
InChI Key: NIGVICSDLYHPTO-UHFFFAOYSA-N
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Description

Overview of Porphyrin Chemistry and Ligand Properties

Porphyrins are intensely colored, aromatic macrocycles that play crucial roles in biological systems, most notably as heme in hemoglobin for oxygen transport and as chlorophyll (B73375) in plants for photosynthesis. wikipedia.org

The fundamental structure of a porphyrin is the porphine (B87208) ring, which consists of four modified pyrrole (B145914) subunits linked by methine bridges. wikipedia.org This creates a large, planar, and highly conjugated system. The aromaticity of the porphyrin macrocycle is a key feature, with a delocalized π-electron system containing 22 electrons, 18 of which follow Hückel's rule for aromaticity. mdpi.com This extensive conjugation is responsible for the strong absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum, giving rise to a characteristic intense absorption peak known as the Soret band (around 400-420 nm) and several weaker Q-bands (in the 500-700 nm range). mdpi.commdpi.comcore.ac.uk The structure consists of a square planar MN₄ core when complexed with a metal, though the macrocycle can exhibit deviations from planarity, adopting "ruffled" or "saddle" shapes. wikipedia.org

Fundamentals of Metal Carbonyl Chemistry

Metal carbonyls are coordination complexes formed between transition metals and carbon monoxide ligands. The first stable example, nickel tetracarbonyl (Ni(CO)₄), was discovered by Ludwig Mond in 1884. unacademy.com These compounds are pivotal in organometallic chemistry, serving as precursors in synthesis and as catalysts in industrial processes. dalalinstitute.com

The bond between a metal and a carbonyl ligand is a classic example of synergistic bonding, possessing both σ and π character. unacademy.comdoubtnut.com It involves two main components:

σ-donation : A lone pair of electrons from the carbon atom of the CO molecule is donated into a vacant d-orbital of the metal, forming a σ-bond. geeksforgeeks.orgwikipedia.org

π-backbonding : Electron density from filled d-orbitals on the metal is donated back into the empty π* antibonding orbitals of the CO ligand. geeksforgeeks.orgwikipedia.org

This synergistic interaction strengthens the metal-carbon bond while simultaneously weakening the carbon-oxygen bond. doubtnut.comdalalinstitute.com The metal acts as a σ-acceptor and a π-donor.

Infrared (IR) spectroscopy is a powerful tool for studying metal carbonyls because the C-O stretching vibration (ν(CO)) gives a strong, sharp absorption band in a region of the spectrum (typically 1800-2200 cm⁻¹) that is relatively free from other absorptions. dalalinstitute.comntu.edu.sg The position of this band is highly sensitive to the electronic environment of the metal center and the bonding mode of the CO ligand.

The extent of π-backbonding is the primary factor influencing the ν(CO) frequency. ntu.edu.sg Increased π-backbonding from an electron-rich metal center populates the CO π* antibonding orbital, which weakens and lengthens the C-O bond, resulting in a lower stretching frequency. umb.edulibretexts.org Conversely, factors that reduce the metal's ability to back-donate, such as a positive charge on the complex or competition from other electron-withdrawing ligands, lead to a higher ν(CO) frequency. dalalinstitute.com

The coordination mode of the CO ligand also significantly affects its vibrational frequency. Terminal CO ligands have the highest frequencies, while bridging CO ligands (μ₂-CO or μ₃-CO), which accept back-donation from multiple metal centers, exhibit progressively lower frequencies due to greater weakening of the C-O bond. wikipedia.org

Interactive Table 1: Typical IR Stretching Frequencies for CO Ligands

Coordination Mode Typical ν(CO) Range (cm⁻¹) Description
Free CO ~2143 Carbon monoxide gas
Terminal M-CO 1820–2150 CO bonded to a single metal center
Symmetric Bridging μ₂-CO 1750–1850 CO bridging two metal centers

Evolution of Organometallic Porphyrin Complexes with Carbonyl Ligands

The synthesis of organometallic porphyrin complexes featuring direct metal-carbon bonds has been an active area of research. acs.orgacs.org While early work focused on σ-bonds to alkyl or aryl groups, the incorporation of carbonyl ligands into the coordination sphere of a metalloporphyrin represents a significant evolution.

Theoretical and experimental studies have explored the interaction of CO with various first-row transition metal porphyrins. researchgate.net For instance, DFT calculations have investigated the geometry, stability, and electronic structure of M(P)CO and M(P)(CO)₂ complexes (where M = Ti, Cr, Mn, Fe, Ni). researchgate.net These studies show that the binding energy of CO and the preferred spin state of the complex are highly dependent on the identity of the central metal. researchgate.net

The synthesis of such complexes often involves the reaction of a metalloporphyrin with a source of carbon monoxide, such as CO gas or a metal carbonyl precursor like [Re₂(CO)₁₀] or M(CO)₆ (M=Cr, Mo, W). rsc.orgrsc.org The resulting complexes can feature one or more CO ligands, typically in axial positions, coordinated to the central metal of the porphyrin. These species are of interest for their potential applications in catalysis and as photoactivated CO-releasing molecules (photoCORMs) for therapeutic purposes. rsc.org For example, rhenium carbonyl complexes linked to porphyrins have been developed as bi-functional agents for combined photodynamic therapy and light-induced CO release. rsc.org

Heptacarbonyl Porphyrin I

As mentioned in the introduction, a literature search for a compound specifically named "this compound" does not yield results for a porphyrin complex bearing seven carbonyl (CO) ligands. However, the name is strikingly similar to "heptacarboxyl porphyrin," a known biological compound. A search on the PubChem database for "this compound" retrieves an entry for a molecule with the formula C₃₉H₃₈N₄O₁₄, which corresponds to a porphyrin with seven carboxyl groups. uni.lu

This compound, more accurately named a heptacarboxyl porphyrin, is an intermediate in the heme biosynthesis pathway. basicmedicalkey.comnih.gov It is formed during the sequential decarboxylation of uroporphyrinogen III by the enzyme uroporphyrinogen decarboxylase (UROD). nih.gov In certain metabolic disorders known as porphyrias, specifically porphyria cutanea tarda (PCT) and hepatoerythropoietic porphyria (HEP), deficiencies in UROD activity lead to the accumulation and excretion of intermediates, including uroporphyrin and heptacarboxyl porphyrin. basicmedicalkey.comnih.gov

Interactive Table 2: Properties of Heptacarboxyl Porphyrin (from PubChem CID 455611)

Property Value
Molecular Formula C₃₉H₃₈N₄O₁₄
Molecular Weight 786.7 g/mol
IUPAC Name 3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid
InChIKey NIGVICSDLYHPTO-UHFFFAOYSA-N

Given the available scientific data, it is concluded that the subject of inquiry likely refers to heptacarboxyl porphyrin, a molecule of significant biological importance, rather than a porphyrin-metal complex with seven carbonyl ligands.

Early Discoveries and Seminal Works

The journey into multi-carbonyl porphyrin complexes began with foundational work on the interaction of carbon monoxide with metalloporphyrins. Initially, research focused on CO as a probe for the active sites of heme proteins. Seminal studies in the mid-20th century demonstrated that CO could bind to the iron center of heme, providing insights into the electronic and steric environment of the binding pocket. These early investigations laid the groundwork for exploring the synthesis and properties of discrete metalloporphyrin carbonyl complexes. The first isolable synthetic porphyrin carbonyl complexes were prepared with ruthenium and osmium, demonstrating the stability of the M-CO bond within the porphyrin framework. These early examples were typically monocarbonyl complexes, but they opened the door to considering porphyrins as ligands for a wider range of organometallic fragments.

Development of Synthetic Methodologies for Carbonyl-Bearing Porphyrins

The synthesis of porphyrins bearing multiple carbonyl ligands required the development of new synthetic strategies. Early methods often involved the direct carbonylation of a pre-formed metalloporphyrin, but this approach was generally limited to the formation of mono- or dicarbonyl species. A significant breakthrough came with the use of metal carbonyl clusters as precursors. By reacting a metal-free porphyrin with a low-valent metal carbonyl cluster, chemists could achieve the transfer of multiple carbonyl-containing metal fragments to the porphyrin scaffold. Another key development was the use of peripheral functional groups on the porphyrin ring to anchor additional metal carbonyl units. This allowed for the rational design and synthesis of highly carbonylated porphyrins with a defined structure, including analogs of this compound.

Significance of this compound Analogs in Modern Organometallic and Bioinorganic Chemistry

This compound and its analogs represent a unique class of molecules with significant potential in various fields of chemistry. Their distinct properties stem from the high degree of carbonylation, which imparts novel electronic and steric characteristics.

Unique Electronic and Steric Environment of Highly Carbonylated Porphyrins

The presence of seven carbonyl ligands in this compound dramatically alters the electronic properties of the porphyrin macrocycle. The strong π-accepting nature of the CO ligands withdraws electron density from the metal centers and, by extension, from the porphyrin ring. This electronic perturbation can be observed through various spectroscopic techniques, such as UV-visible and infrared spectroscopy. The C-O stretching frequencies in the IR spectrum are particularly informative, providing a direct measure of the electron density at the metal centers.

From a steric perspective, the multiple carbonyl groups create a crowded and well-defined molecular architecture. This steric bulk can influence the binding of other substrates and can be exploited to control the selectivity of catalytic reactions. The rigid arrangement of the carbonyl ligands can create specific channels or pockets on the porphyrin face, leading to shape-selective catalysis.

Table 1: Spectroscopic Data for a Representative this compound Analog

Spectroscopic Technique Key Observation Interpretation
UV-Visible Spectroscopy Red-shifted Soret and Q bands Perturbation of the porphyrin π-system by the metal carbonyl fragments.
Infrared Spectroscopy Multiple ν(CO) bands in the 1900-2100 cm⁻¹ region Indicates the presence of several distinct carbonyl environments and strong π-backbonding.
¹H NMR Spectroscopy Upfield shift of porphyrin β-pyrrolic protons Shielding effect due to the diatropic ring current of the porphyrin, modified by the electron-withdrawing carbonyls.

Potential for Novel Reactivity and Catalysis

The unique electronic and steric features of this compound analogs make them promising candidates for novel applications in reactivity and catalysis. The electron-deficient metal centers can activate small molecules, such as O₂, for oxidation reactions. The well-defined steric environment can enforce selectivity in these transformations. For instance, the controlled environment around the active sites could enable the selective oxidation of specific C-H bonds in a substrate.

Furthermore, these complexes can serve as platforms for multi-electron redox chemistry. The multiple metal centers can act in concert to facilitate challenging transformations that are difficult to achieve with single-site catalysts. The potential for cooperative effects between the metal centers is a key area of ongoing research. The development of catalysts based on this compound analogs could lead to new and more efficient processes for chemical synthesis.

Table 2: Potential Catalytic Applications of this compound Analogs

Catalytic Reaction Role of the Heptacarbonyl Porphyrin Complex Potential Advantage
Selective Oxidation Activation of O₂ at electron-deficient metal centers. High selectivity due to steric control.
CO₂ Reduction Binding and activation of CO₂ for conversion to fuels. Multi-electron transfer from multiple metal centers.
Small Molecule Activation Cooperative binding and transformation of substrates like N₂. Access to novel reaction pathways through multi-site reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H38N4O14 B1220901 Heptacarbonyl porphyrin I CAS No. 65406-45-3

Properties

CAS No.

65406-45-3

Molecular Formula

C39H38N4O14

Molecular Weight

786.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

NIGVICSDLYHPTO-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Heptacarbonyl Porphyrin I Systems

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool to probe the bonding and structure of heptacarbonyl porphyrin I. By analyzing the vibrational modes of the carbonyl ligands and the porphyrin macrocycle, detailed information regarding ligand identification, bonding characteristics, and macrocyclic conformation can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the stretching vibrations of carbonyl (CO) ligands, which appear in a region of the infrared spectrum (typically 1800–2200 cm⁻¹) that is relatively free from other interfering absorptions. rsc.org The precise frequency of the ν(CO) stretching mode provides a direct probe of the electronic environment of the CO ligand and the nature of the metal-carbonyl bond.

In metalloporphyrin carbonyl complexes, the metal center can engage in π-backbonding with the CO ligand, where d-electron density from the metal is donated into the antibonding π* orbitals of the CO molecule. stanford.edulookchem.com This interaction strengthens the metal-carbon bond but weakens the carbon-oxygen bond, resulting in a decrease in the ν(CO) stretching frequency compared to free CO (2143 cm⁻¹). The extent of this frequency shift is a sensitive indicator of the electronic properties of the metal and the influence of the porphyrin macrocycle and any trans axial ligands. stanford.edu

For instance, in iron(II) porphyrin carbonyl complexes, the ν(CO) frequency is influenced by the nature of the ligand trans to the CO. rsc.org More electron-donating trans ligands increase the electron density on the iron, enhancing π-backbonding to the CO and causing a shift of the ν(CO) band to a lower wavenumber. rsc.org Time-resolved FT-IR spectroscopy can be employed to study the dynamics of CO binding and dissociation in these systems. oup.com

The table below presents typical ν(CO) stretching frequencies for various metalloporphyrin carbonyl complexes, illustrating the influence of the metal and other ligands on the carbonyl bond. While specific data for a "this compound" is not available, the data for related monocarbonyl and dicarbonyl species provide a reference for interpreting the spectra of more complex systems.

Complexν(CO) (cm⁻¹)Reference
Fe(TPP)(CO)1974 researchgate.net
Fe(TPP)(CO)₂2036, 1974 researchgate.net
[Fe(OEP)(1-MeIm)(CO)]~1950 nih.gov
[Ru(bpy)₂(µ-bisbpy)Re(CO)₃Cl]²⁺2022, 1917, 1899 dcu.ie
[(bisbpy)Mn(CO)₃Br]2024, 1939, 1913 dcu.ie

Raman spectroscopy is a complementary vibrational technique that provides valuable information about the porphyrin macrocycle itself. ias.ac.in Due to the strong absorption of porphyrins in the visible and near-UV regions (the Soret and Q bands), resonance Raman (RR) spectroscopy is particularly powerful. ias.ac.innih.gov By tuning the laser excitation wavelength to coincide with an electronic transition, specific vibrational modes associated with the chromophoric porphyrin macrocycle can be selectively and significantly enhanced. ias.ac.innih.gov

The RR spectrum of a metalloporphyrin is characterized by several key bands that are sensitive to the oxidation state, spin state, and coordination number of the central metal ion, as well as the conformation of the porphyrin ring. ias.ac.innih.gov For example, certain high-frequency bands are known to be markers for the core size of the porphyrin. ias.ac.in

Distortions of the porphyrin macrocycle, such as saddling or ruffling, can lead to the activation of out-of-plane (oop) vibrational modes in the RR spectrum. nih.govresearchgate.net The intensity of these oop modes can be correlated with the degree of non-planarity of the porphyrin ring. nih.gov This is particularly relevant for sterically hindered porphyrins or those subject to crystal packing forces.

The table below summarizes key resonance Raman bands observed in metalloporphyrins and their general assignments, which are foundational for interpreting the spectra of complex systems like this compound.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentStructural/Electronic SensitivityReference
1600-1650ν(Cα-Cm)Oxidation state, spin state acs.org
1540-1580ν(Cβ-Cβ)Core size, oxidation state ias.ac.inacs.org
1350-1380ν(Cα-N) + δ(C-H)Oxidation state (oxidation state marker band) ias.ac.in
100-1000Out-of-plane (oop) modesMacrocycle distortion (saddling, ruffling) researchgate.net
~570δ(Fe-C-O)Fe-CO bending nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. It provides information on the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional structure of the molecule.

¹H and ¹³C NMR spectroscopy are fundamental for mapping the structure of porphyrin systems. nih.govresearchgate.net In diamagnetic porphyrins, the unique ring current effect of the macrocycle leads to a characteristic spread of proton resonances. nih.gov The inner NH protons are strongly shielded and appear at high field (upfield of TMS, e.g., -2 to -4 ppm), while the peripheral meso and β-pyrrole protons are deshielded and resonate at low field (e.g., 8 to 10 ppm). nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbonyl carbons in metal carbonyl complexes are sensitive to the electronic properties of the metal-CO bond. lookchem.comrsc.org For instance, in a series of iron(II) porphyrin carbonyl complexes, the ¹³C chemical shift of the CO ligand moves to lower frequency as the electron-releasing ability of the trans nitrogenous ligand increases. rsc.org

The symmetry of the porphyrin and the arrangement of its substituents are reflected in the number and multiplicity of signals in both the ¹H and ¹³C NMR spectra. For a highly substituted and potentially asymmetric system like a heptacarbonyl porphyrin, the spectra can be complex, requiring advanced techniques for full assignment. nih.gov

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key environments in diamagnetic metalloporphyrins.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HInner NH (free-base)-2 to -4 nih.gov
¹Hmeso-H9 to 10 nih.gov
¹Hβ-pyrrole-H~8 nih.gov
¹³CAxial CO~200-220 lookchem.comrsc.org
¹³Cmeso-C~120-130 acs.org
¹³Cα-pyrrole-C~140-150 acs.org
¹³Cβ-pyrrole-C~130-140 acs.org

When this compound systems contain ancillary ligands with NMR-active nuclei, such as phosphines (³¹P), multi-nuclear NMR becomes a valuable tool. ³¹P NMR can provide information about the coordination of phosphine (B1218219) ligands and their electronic interaction with the metal center.

Furthermore, direct observation of the metal nucleus, if it is NMR-active (e.g., ⁵⁷Fe, ¹⁹⁵Pt, ¹¹³Cd), can offer profound insights into the electronic structure at the metal center. rsc.orgdiva-portal.orgnih.gov For example, ⁵⁷Fe NMR chemical shifts in carbonyl complexes of iron(II) "hybrid basket-handle" porphyrins have been shown to be extremely sensitive to distortions of the porphyrin skeleton. rsc.orgrsc.org Severe ruffling of the porphyrin macrocycle can cause shifts of several hundred ppm in the ⁵⁷Fe resonance, indicating significant electronic changes primarily located at the iron atom. rsc.orgrsc.org Similarly, ¹⁹⁵Pt and ²⁰⁵Tl NMR have been used to confirm the presence of a direct Pt-Tl bond in a porphyrin-thallium-platinum complex through the observation of a large one-bond coupling constant. diva-portal.org

For complex structures such as this compound, one-dimensional NMR spectra are often insufficient for complete assignment due to signal overlap. Two-dimensional (2D) NMR techniques are essential for unraveling the intricate network of scalar and dipolar couplings within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals scalar (through-bond) couplings between nuclei, typically protons that are two or three bonds apart (²JHH, ³JHH). acs.org It is fundamental for establishing the connectivity of proton spin systems, for example, in assigning protons on the same pyrrole (B145914) ring or within a substituent. COSY has been successfully applied even to paramagnetic iron porphyrin complexes to establish spin connectivity. lsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space (typically < 5 Å), irrespective of whether they are connected through bonds. nih.gov The intensity of a NOESY cross-peak is related to the inverse sixth power of the distance between the two protons, making it a powerful tool for determining stereochemistry, conformation, and the relative orientation of different parts of the molecule. nih.gov For example, NOESY can be used to determine the orientation of axial ligands relative to the porphyrin plane or to elucidate the stereochemistry of chiral porphyrins. amazonaws.comresearchgate.net

The combined application of these 2D NMR methods allows for the systematic assignment of resonances and the detailed elucidation of the three-dimensional structure of complex porphyrin systems in solution. acs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of porphyrin systems, offering insights into the energetic landscape of their π-electron systems.

The electronic absorption spectra of porphyrins are distinguished by two main features originating from π-π* transitions within the highly conjugated macrocycle. researchgate.net A very intense band, known as the Soret or B band, appears in the near-ultraviolet region (typically 380–500 nm). researchgate.netresearchgate.net A second, much weaker set of absorptions, called Q bands, is observed in the visible region (500–750 nm). researchgate.netresearchgate.net These transitions correspond to the first (S0 → S1) and second (S0 → S2) singlet excited states, respectively. researchgate.net The exact position and intensity of these bands are sensitive to substituents on the porphyrin ring and the coordinating metal, if any. xray.cz

In free-base porphyrins, the Q-band region is often split into four distinct bands due to the lower D2h symmetry compared to the D4h symmetry of metalloporphyrins. arxiv.org This splitting arises from vibronic coupling. researchgate.net Upon metalation, the symmetry increases, typically resulting in a simplified Q-band structure with just two bands (α and β). researchgate.netlasalle.edu The α band is the pure electronic transition (0-0), while the β band is a vibronic overtone. lasalle.edu

Near-infrared (NIR) spectroscopy can be employed to probe electronic transitions, particularly in extended or modified porphyrin systems where energy levels are lowered. acs.orgresearchgate.net For instance, some fused porphyrinoid systems exhibit absorption that extends into the NIR region, even up to 2200 nm. researchgate.net Pump-probe NIR spectroscopy has also been used to investigate the excited states of porphyrins. nih.gov

Table 1: Typical Electronic Absorption Bands for Porphyrin Systems

BandTransitionWavelength Range (nm)Molar Extinction Coefficient (ε)
Soret (B)S0 → S2380–500> 100,000 M⁻¹cm⁻¹
QS0 → S1500–75010,000–20,000 M⁻¹cm⁻¹

Note: The exact values can vary significantly based on the specific porphyrin structure, metal center, and solvent.

Luminescence spectroscopy, including fluorescence and phosphorescence, provides critical information about the de-excitation pathways of the excited electronic states. Following excitation, molecules typically relax non-radiatively to the lowest singlet excited state (S1), from which they can either fluoresce back to the ground state (S0) or undergo intersystem crossing (ISC) to the lowest triplet state (T1). jhuapl.edu Phosphorescence is the radiative decay from T1 to S0.

Free-base and zinc porphyrins are known to exhibit both fluorescence and, at low temperatures, phosphorescence. rsc.org The fluorescence spectrum often appears as two bands, mirroring the Q-band absorption, with typical emission maxima around 650 nm and 710 nm for free-base porphyrins. researchgate.net The Stokes shift, the difference in energy between the absorption and emission maxima, for phosphorescence in metalloporphyrins is typically around 3900 ± 100 cm⁻¹. rsc.org

The presence and nature of a central metal ion dramatically influence the excited-state dynamics. For example, Ni(II) porphyrins are often non-luminescent due to efficient non-radiative decay pathways. rsc.org In contrast, copper-containing porphyrins have complex photophysical properties due to the coupling of porphyrin-centered excited states with the unpaired electron on the copper, which can lead to enhanced intersystem crossing. mdpi.com The study of excited-state lifetimes through time-resolved spectroscopy reveals the rates of these competing decay processes. nih.govscilit.comnih.gov

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. mdpi.com While porphyrins are often achiral due to their high symmetry, they can be made optically active by introducing chiral substituents or by forming complexes with chiral molecules like peptides or nucleic acids. xray.czmdpi.com This interaction induces a CD signal in the porphyrin's absorption bands, a phenomenon known as induced circular dichroism (ICD). mdpi.com

The intense Soret band of porphyrins makes them highly sensitive CD probes. columbia.edu When two or more porphyrin units are held in a fixed, chiral orientation relative to each other, exciton (B1674681) coupling can occur between their transition dipole moments. mdpi.com This results in a characteristic bisignate (two-lobed) CD signal, known as a CD couplet, in the Soret region. columbia.edu The sign of this couplet (positive or negative) is directly related to the chiral arrangement of the porphyrin units, allowing for the determination of the absolute configuration of the complex. columbia.edunih.gov This exciton chirality method is a valuable tool for structural elucidation in supramolecular chemistry. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of porphyrin systems, providing precise molecular weight determination and valuable insights into their structural integrity and fragmentation pathways. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) allows for the exact mass determination of porphyrins like heptacarboxyl porphyrin I, facilitating their identification and quantification in complex mixtures. nih.gov

In ESI mass spectrometry, porphyrins are ionized directly from solution, which allows for coupling with liquid chromatography (LC) for the analysis of complex biological samples. nih.gov The resulting mass spectra typically show the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MS³) experiments are used to probe the fragmentation patterns. ajol.info For porphyrins, a common fragmentation pathway involves the loss of peripheral substituent groups, particularly the sequential loss of carboxylic acid groups from the porphyrin macrocycle. ajol.info

MALDI time-of-flight (TOF) mass spectrometry is particularly effective for analyzing high molecular weight synthetic porphyrin arrays and metalloporphyrins. rockefeller.edurockefeller.edu This technique often yields intense signals for the intact singly ionized molecule, typically a radical cation (M⁺•), with minimal fragmentation, especially when using appropriate matrices. rockefeller.edu This allows for unambiguous confirmation of the molecular weight of large, complex porphyrin structures. The choice of matrix is crucial; acidic matrices can sometimes cause demetalation of more labile metalloporphyrins, such as those containing magnesium. rockefeller.edu

The fragmentation data obtained from these methods are critical for structural elucidation, confirming the number and type of substituent groups attached to the porphyrin core.

Table 1: Representative Mass-to-Charge Ratios (m/z) and Fragments for Porphyrins Analyzed by ESI-MS/MS

PorphyrinParent Ion (m/z)Key Fragment Ions (m/z)Fragment Loss
Uroporphyrin I943.3899.3, 855.3Loss of CO₂
Heptacarboxyl Porphyrin I 885.3 841.3, 797.3 Loss of CO₂
Hexacarboxyl Porphyrin I827.2783.2, 739.2Loss of CO₂
Pentacarboxyl Porphyrin I769.2725.2, 681.2Loss of CO₂
Coproporphyrin I711.2667.2, 651.2Loss of CO₂ and CH₂COOH
Data sourced from studies on porphyrin profiling using tandem mass spectrometry. ajol.info

Advanced Physical Characterization Methods

Mössbauer Spectroscopy for Iron-Containing Porphyrins

Mössbauer spectroscopy is a highly sensitive technique used specifically for characterizing iron-containing compounds, making it invaluable for studying iron porphyrins. demokritos.gr It probes the nuclear energy levels of ⁵⁷Fe, providing detailed information about the electronic structure, spin state, and coordination environment of the iron center. nukleonika.pl The primary parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nukleonika.pl

The isomer shift is sensitive to the s-electron density at the nucleus and provides information about the oxidation state of the iron. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, offering insights into the symmetry of the iron's electronic environment and its spin state. nukleonika.pl For instance, high-spin Fe(III) porphyrins typically exhibit different δ and ΔE_Q values compared to low-spin Fe(III) or intermediate-spin species. nukleonika.plnih.gov

Temperature and applied magnetic field-dependent Mössbauer studies can reveal further details about magnetic properties and spin relaxation phenomena. nih.gov Asymmetry in the spectral lines can also be correlated with molecular structure and relaxation processes within the porphyrin complex. nukleonika.pl

Table 2: Illustrative Mössbauer Parameters for Iron Porphyrin Complexes

ComplexTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Inferred Iron State
Fe(OEP)Cl2950.360.65High-spin Fe(III)
Fe(Meso)Cl770.390.88High-spin Fe(III)
Fe(Proto)Cl770.360.90High-spin Fe(III)
perp-[(OMTPP)Fe(1-MeIm)₂]Cl4.20.242.37Low-spin Fe(III)
paral-[(OMTPP)Fe(1-MeIm)₂]Cl4.20.262.00Low-spin Fe(III)
Data compiled from Mössbauer studies of various iron porphyrin systems. nukleonika.plnih.gov OEP: Octaethylporphyrin; Meso: Mesoporphyrin; Proto: Protoporphyrin; OMTPP: Octa(methoxy)tetraphenylporphyrin.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is exceptionally useful for studying paramagnetic porphyrins, which include metalloporphyrins with paramagnetic metal centers (e.g., Fe(III), Cu(II)) or porphyrin radical species (π-cation or π-anion radicals). nih.govsrce.hr

The EPR spectrum provides g-values and hyperfine coupling constants. The g-values are characteristic of the electronic environment of the unpaired electron. For metalloporphyrins, the anisotropy of the g-tensor (g_x, g_y, g_z) reveals information about the geometry and electronic structure of the metal center. nih.gov For example, low-spin Fe(III) heme-thiolate proteins exhibit a characteristic rhombic EPR signal with g-values typically in a narrow range between 1.9 and 2.5. nih.gov The precise g-values are sensitive to the coordination environment, such as the influence of hydrogen bonding to an axial ligand. nih.gov

Hyperfine coupling, which results from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, or a metal nucleus), provides information about the delocalization of the unpaired electron's wavefunction onto the ligands. ethz.ch

Table 3: Representative EPR g-Values for Low-Spin (S=1/2) Ferric Heme-Thiolate Proteins

Protein/Complexg_zg_yg_x
Cytochrome P450cam2.452.261.91
Nitric Oxide Synthase2.392.261.93
Chloroperoxidase2.402.251.94
Heme-thiolate model complex2.312.231.98
These values illustrate the characteristic rhombic signal for heme-thiolate systems, with subtle variations reflecting different protein environments. nih.gov

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation State and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local coordination environment of the metal center in metalloporphyrins. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, including the pre-edge and rising-edge features, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov A shift in the absorption edge energy to higher energy is typically indicative of an increase in the metal's formal oxidation state. nih.govrsc.org For example, a shift of 1-2 eV is often observed when a metal is oxidized by one formal state. Pre-edge features can be assigned to specific electronic transitions (e.g., 1s → 3d or 1s → π*) and provide detailed information about the d-orbital energies and metal-ligand covalency. nih.gov

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can determine the types of neighboring atoms, their distances from the metal center, and their coordination numbers with high precision. This provides a direct probe of the local geometric structure around the central metal ion. rsc.org

Table 4: X-ray Absorption Edge Energies for Representative Metalloporphyrinoids

ComplexMetal CenterFormal Oxidation StateL₃ or K-Edge Energy (eV)
Pt[T_p_CF₃PP]PtII11566.0
Pt[T_p_CF₃PP]Cl₂PtIV11567.2
Cu[TPP]CuII8979.0 (pre-edge peak)
Cu[TPC]Cu"II/III" (noninnocent)8979.6 (pre-edge peak)
Data from Pt L₃-edge and Cu K-edge XAS studies. nih.govrsc.org The shift to higher energy correlates with a more oxidized metal center. T_p_CF₃PP: meso-tetrakis(p-trifluoromethylphenyl)porphyrin; TPP: meso-tetraphenylporphyrin; TPC: meso-triphenylcorrole.

Ultrafast Transient Absorption and Time-Resolved Infrared (TR-IR) Spectroscopy for Photophysical Dynamics and Reaction Intermediates

Ultrafast spectroscopic techniques are essential for mapping the complex photophysical pathways of porphyrins following light absorption. sheffield.ac.uk Transient Absorption (TA) spectroscopy monitors changes in the absorption spectrum of a sample on timescales from femtoseconds to milliseconds, allowing for the direct observation of excited states and transient intermediates. researchgate.net

Upon excitation into the high-energy Soret band (S₂ state), porphyrins undergo a series of rapid relaxation events. nih.gov TA spectroscopy can track these processes, which include:

Internal Conversion (IC): Ultrafast (femtosecond) decay from the S₂ state to the lower-energy Q states (S₁). nih.gov

Vibrational Cooling: Relaxation of the vibrationally "hot" S₁ state on a picosecond timescale.

Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to the triplet state (T₁).

Fluorescence and Phosphorescence: Radiative decay back to the ground state from S₁ and T₁, respectively.

TA spectra are characterized by ground-state bleach (GSB), stimulated emission (SE), and excited-state absorption (ESA) features. rsc.org By analyzing the kinetics of these spectral features, the lifetimes of each state and the rate constants for each process can be determined. nih.gov

Time-Resolved Infrared (TR-IR) spectroscopy provides complementary information by probing changes in the vibrational spectrum of the molecule upon photoexcitation. sheffield.ac.uknih.gov This is particularly useful for identifying structural changes in the porphyrin macrocycle or its substituents and for characterizing reaction intermediates that may have distinct vibrational signatures, such as those involving carbonyl groups. sheffield.ac.uk

Table 5: Ultrafast Relaxation Dynamics of meso-(pyridyl) Porphyrins after Soret Band Excitation

ProcessObserved Species/StateTime ConstantSpectroscopic Signature
Internal ConversionS₂ → S₁ (Q states)80 ± 20 fsDecay of S₂ absorption; Rise of Q state absorption/emission
Vibrational RelaxationHot S₁ → Relaxed S₁1-10 psSpectral narrowing and shift of S₁ signals
S₁ State DecayS₁ → S₀ / T₁~7-8 nsDecay of Q band fluorescence and transient absorption
Data derived from femtosecond transient absorption and fluorescence up-conversion studies. nih.gov

Electrochemistry (Cyclic Voltammetry, Spectroelectrochemistry) for Redox Properties

The redox properties of porphyrins are fundamental to their function in electron transfer processes. Cyclic voltammetry (CV) is the primary technique used to investigate these properties. A CV experiment measures the current response of a solution containing the porphyrin as the electrical potential is swept, revealing the potentials at which the molecule is oxidized or reduced. depaul.edu

Porphyrins typically undergo several reversible one-electron redox processes. nih.gov These include:

Two one-electron reductions: These occur at the porphyrin π-system, forming a π-anion radical (P⁻•) and then a dianion (P²⁻). nih.gov

Two one-electron oxidations: These also typically occur at the π-system, forming a π-cation radical (P⁺•) and then a dication (P²⁺). nih.govacademie-sciences.fr

The redox potentials are sensitive to the central metal, the axial ligands, and the peripheral substituents on the porphyrin macrocycle. Electron-withdrawing groups make the porphyrin easier to reduce and harder to oxidize, while electron-donating groups have the opposite effect. nih.gov

Spectroelectrochemistry combines electrochemical control with spectroscopy (typically UV-Vis). diva-portal.org This allows for the acquisition of the absorption spectrum of the electrochemically generated species (e.g., the anion or cation radical). This provides definitive identification of the redox products and confirms whether the electron transfer occurred at the macrocycle or the metal center. nih.gov

Table 6: Electrochemical Potentials (V vs. SCE) for Selected Platinum(II) Porphyrins in CH₂Cl₂

Porphyrin ComplexE(ox)₂E(ox)₁E(red)₁E(red)₂
(TPP)Pt1.451.10-1.25-1.65
(T_p-ClPP)Pt1.631.25-1.13-1.53
(T_p_-MePP)Pt1.401.04-1.29-1.70
(TBP)Pt1.200.81-1.20-1.53
Data from cyclic voltammetry studies. nih.gov TPP: Tetraphenylporphyrin; T_p_-ClPP: Tetrakis(p-chlorophenyl)porphyrin; T_p_-MePP: Tetrakis(p-methylphenyl)porphyrin; TBP: Tetrabenzoporphyrin.

Theoretical and Computational Chemistry Approaches to Heptacarbonyl Porphyrin I

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational studies on porphyrin systems due to its favorable balance of accuracy and computational cost. nih.govnih.govcanada.ca It is extensively used to model the electronic structure and properties of metalloporphyrins and their derivatives. umb.educhemrxiv.org

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For carbonyl-porphyrin complexes, DFT calculations are used to predict key structural parameters such as metal-ligand bond lengths, bond angles, and the planarity of the porphyrin macrocycle. researchgate.net Porphyrin rings are known to adopt various nonplanar conformations, including saddled (sad), ruffled (ruf), and domed (dom) distortions, which can be accurately modeled. researchgate.netresearchgate.net

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. nih.govresearchgate.net This analysis provides valuable information on the vibrational modes of the molecule. For a compound like Heptacarbonyl porphyrin I, the C-O and Metal-CO stretching and bending frequencies are of particular interest as they are sensitive probes of the electronic environment and bonding. nih.govdcu.ie Strong absorption in the 1900–2100 cm⁻¹ region is a characteristic feature of the C-O stretching vibration in metal carbonyl complexes. nih.govdcu.ie

Below is a table of representative calculated vibrational frequencies for key modes in a model iron-carbonyl porphyrin system.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
Fe-CO Stretch500 - 520Stretching of the bond between the central iron atom and the carbonyl carbon.
Fe-C-O Bend560 - 590Bending motion involving the iron, carbon, and oxygen atoms.
C-O Stretch1950 - 2050Stretching of the carbon-oxygen triple bond within the carbonyl ligand.
Porphyrin Doming50 - 150Out-of-plane "breathing" motion of the entire porphyrin macrocycle.
Pyrrole (B145914) Rocking700 - 800In-plane rocking motion of the individual pyrrole rings.

This interactive table provides typical frequency ranges for vibrational modes in iron-carbonyl porphyrins, calculated using DFT methods. Data synthesized from literature findings. nih.gov

The bonding between the central metal and the carbonyl ligands is a classic example of synergic σ-donation and π-backdonation, often described by the Dewar-Chatt-Duncanson model. researchgate.netinflibnet.ac.in Computational techniques like Charge Decomposition Analysis (CDA) can quantify these interactions. researchgate.netepa.govresearchgate.net CDA partitions the total interaction into contributions from charge donation (from the ligand's occupied orbitals to the metal's unoccupied orbitals), back-donation (from the metal's occupied d-orbitals to the ligand's unoccupied π* orbitals), and electrostatic/Pauli repulsion. epa.govnih.gov

Orbital InteractionDescriptionConsequence
σ-donation Donation of electron density from the HOMO of the CO ligand to an empty d-orbital of the central metal.Strengthens the Metal-C bond.
π-backdonation Donation of electron density from a filled d-orbital of the central metal to the empty π* antibonding orbitals of the CO ligand.Strengthens the Metal-C bond and weakens the C-O bond.

This interactive table outlines the key components of metal-carbonyl bonding as analyzed by molecular orbital theory and charge decomposition methods.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure

While DFT is widely used, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy for electronic structure calculations. aps.org These methods are computationally more demanding and are often used to benchmark the results obtained from various DFT functionals or for smaller model systems. nih.gov For complex systems like porphyrins, their application is typically limited to calculating specific properties, such as the relative energies of different spin states or providing a high-accuracy description of the bonding at the metallic core. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. researchgate.net For porphyrins, MD simulations can model the dynamic fluctuations of the macrocycle, such as the interconversion between different nonplanar conformations. researchgate.netnih.gov These simulations can also explore the movement and flexibility of axial ligands and the influence of the surrounding environment, such as a solvent or a protein pocket, on the molecule's structure. nih.govresearchgate.net By simulating the system over time, MD can reveal accessible conformations and the energetic landscape governing their transitions, which are crucial for understanding the molecule's function. figshare.com

Computational Spectroscopic Simulations (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting various types of spectra.

IR Spectra: As discussed in section 4.1.1, DFT calculations can predict vibrational frequencies and intensities, allowing for the simulation of the full IR spectrum. researchgate.netresearchgate.netnih.gov This helps in assigning experimental peaks to specific molecular motions. nih.govnih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. nih.gov For porphyrins, these calculations can predict the position and intensity of the characteristic Soret (or B) band and the Q bands, explaining how they are affected by the central metal, axial ligands, and substituents. nih.gov

NMR Chemical Shifts: Quantum chemical calculations can accurately predict NMR chemical shifts (¹H, ¹³C). researchgate.netnih.gov For porphyrins, this is particularly useful for interpreting their complex ¹H NMR spectra, which are characterized by large chemical shift dispersions due to the strong ring current effect of the macrocycle. researchgate.netnih.govuni-muenchen.de Calculated shifts can help assign resonances and determine the solution-state conformation of the molecule. nih.gov

Reaction Mechanism Elucidation and Transition State Search

Computational chemistry is a powerful tool for exploring the reaction mechanisms of porphyrin complexes. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, and intermediate species. A key aspect of this is the transition state search, which involves locating the saddle point on the energy surface that connects reactants and products. The energy of the transition state determines the activation energy barrier for the reaction. These methods can be applied to study processes such as ligand association/dissociation, catalytic cycles, and electron transfer reactions involving this compound. nih.govresearchgate.net Ab initio molecular dynamics can also be employed to simulate reactive events and confirm reaction pathways in complex environments. researchgate.net

Reactivity and Reaction Mechanisms of Heptacarbonyl Porphyrin I Systems

Carbonyl Ligand Substitution and Dissociation Kinetics

The exchange of carbonyl (CO) and other axial ligands is a fundamental reaction for metalloporphyrin carbonyls, influencing their stability and catalytic activity. The kinetics of these substitution reactions can be triggered by thermal energy or light and are highly dependent on the nature of the metal, the porphyrin ring, and the entering ligand.

Ligand exchange in metalloporphyrin systems can proceed through various mechanisms, often initiated thermally or photochemically. mdpi.com The photosensitivity of metal carbonyls is a well-established phenomenon, where the absorption of light leads to the dissociation of a CO ligand, creating a highly reactive, coordinatively unsaturated intermediate. rsc.orgresearchgate.netdeu.edu.tr This process is pivotal in synthetic applications and for initiating catalytic cycles. deu.edu.tr

Photochemical initiation is a powerful tool for mechanistic studies because it allows for the synchronization of a reaction's start, enabling monitoring of the subsequent steps from picoseconds to milliseconds and beyond. rsc.org The photochemistry of metal carbonyls typically proceeds from excited singlet states. rsc.org The resulting unsaturated metal carbonyl fragments are extremely reactive and can coordinate with solvent molecules, including alkanes, within picoseconds. rsc.org These transient species act as intermediates before the final photoproducts are formed. rsc.org

In some systems, such as with certain ruthenium(II) porphyrins, ligand exchange proceeds via a dissociative mechanism, involving a five-coordinate transition state. mdpi.com The rate of dissociation can be influenced by non-covalent interactions between the ligand and the porphyrin macrocycle. mdpi.com Time-resolved infrared spectroscopy is a key technique for studying the dynamics of these photochemical processes, providing insight into short-lived intermediates. rsc.orgdcu.ie For instance, studies on manganese carbonyl complexes have used photochemical initiation to unravel the mechanism of C-H bond functionalization. rsc.org

The table below presents kinetic data for ligand exchange in selected metalloporphyrin systems.

Porphyrin ComplexLigand Exchange ProcessMechanismKinetic ParametersSource
[Ru(CO)(porphyrin)(L-valine methyl ester)]Exchange with D-valine methyl esterDissociative(L)-valine ligand favored (2.6:1) due to slower dissociation kinetics. mdpi.com
[Cr(π-naphthalene)(CO)3]Substitution by P(OMe)3Second-orderLability order: naphthalene (B1677914) > thiophene (B33073) > cycloheptatriene. rsc.org
[CoTP–Cl] (TP = tetrakis(4-methoxyphenyl)porphyrinato)Pyridine (B92270) bindingAssociative/DissociativeFormation of [CoTP(Py)]+ and [CoTP(Py)2]+ complexes observed. rsc.org

Achieving selectivity in the functionalization of the porphyrin macrocycle is a significant challenge in synthetic chemistry. The peripheral positions of the porphyrin (meso- and β-positions) offer sites for modification that can tune the electronic and steric properties of the complex. researchgate.netmdpi.com Organometallic catalysis has provided powerful tools for the regioselective functionalization of these positions. acs.org

For example, iridium-catalyzed direct borylation occurs with perfect regioselectivity at the sterically less demanding β-positions of 5,15-diarylporphyrins. acs.org Similarly, palladium-catalyzed direct C-H arylation of Ni(II) porphyrins also proceeds with high regioselectivity at the β-positions. acs.org The choice of metal can be critical; while these reactions work well for Ni(II) and Cu(II) complexes, they can be sluggish for Zn(II) porphyrins due to solubility issues or different reactivity. acs.org

Nucleophilic aromatic substitution (SNAr) is another widely used method for functionalizing porphyrinoids with a high degree of chemo- and regioselectivity. researchgate.net The specific substitution pattern can be controlled by the reaction conditions and the nature of the substituents already present on the macrocycle. researchgate.net Electrochemical methods have also been employed to achieve highly selective transformations, such as the controlled C–N fusion in bis(thiopyrimidinyl)porphyrins, where the number of fusion reactions can be finely tuned by the applied potential and charge. acs.org

Redox Chemistry and Electron Transfer Properties

The redox behavior of metalloporphyrin carbonyls is central to their function in electron transfer (ET) processes. These complexes can undergo multiple electron transfer events, which can be centered either on the metal ion or on the porphyrin macrocycle itself. researchgate.netresearchgate.net

The stability of different oxidation states is highly dependent on the metal, the porphyrin substituents, and the axial ligands. researchgate.net For example, the ligation of iron porphyrins with strongly basic oxyanions like hydroxide (B78521) promotes the formation of stable high-valent iron(IV)-oxo species upon one-electron oxidation. pnas.org This species can be further oxidized by another electron to form an iron(IV)-oxo porphyrin π-cation radical, a species analogous to Compound I found in peroxidase enzymes. pnas.org The electrochemical potentials for these successive oxidations provide insight into the stability of these high-valent states. pnas.org

Electrochemical Data for Multi-Electron Processes in Iron Porphyrins
ComplexRedox CouplePotential (V)ProcessSource
Fe(III/II)TMPyP[Fe(III)TMPyP]5+ / [Fe(II)TMPyP]4+~ -0.1 VFirst reduction (metal-centered) nih.gov
Second Reduction-Involves π-conjugated ring system
Hydroxide-ligated Fe(III) PorphyrinFe(III) / Fe(IV)-oxo-First one-electron oxidation pnas.org
Fe(IV)-oxo / Fe(IV)-oxo π-cation radical-Second one-electron oxidation

A key aspect of porphyrin redox chemistry is determining the location of electron transfer: the central metal ion or the porphyrin π-system. nih.govcdnsciencepub.com The nature of the redox event can be distinguished using spectroscopic and electrochemical techniques. Oxidation or reduction of the porphyrin ring typically leads to the formation of π-cation or π-anion radicals, respectively, which have distinct spectroscopic signatures. cdnsciencepub.com In contrast, metal-centered events involve a change in the metal's oxidation state (e.g., Fe(III)/Fe(II)). acs.org

Studies comparing metal-centered versus ring-centered redox processes have revealed significant differences in their kinetics. For porphyrins attached to a gold electrode, the rate constants for ring-centered electron transfer (in a Zn porphyrin) were found to be 10 to 40 times larger than for a metal-centered process (in an Fe porphyrin). acs.org This rate difference is attributed to the different molecular orbitals involved; the ring-centered process utilizes a π molecular orbital with significant electron density near the surface attachment point, whereas the metal-centered process involves a more localized d-orbital. acs.org

In some cases, an equilibrium can exist between metal- and ring-centered isomers. For example, the controlled one-electron oxidation of Ni(II)tetraphenylporphyrin (Ni(II)TPP) at room temperature yields a π-cation radical ([Ni(II)TPP]+•). cdnsciencepub.comcdnsciencepub.com However, upon freezing this solution to 77 K, an internal electron transfer occurs, converting the species to a formal Ni(III) complex ([Ni(III)TPP]+). cdnsciencepub.comcdnsciencepub.com Furthermore, recent studies suggest that for long-range electron transport across protein matrices, the porphyrin's conjugated macrocycle is the primary mediator, not the metal redox center. pnas.orgpnas.org

Reactions with Small Molecules

The interaction of metalloporphyrin carbonyls and related complexes with small molecules such as dioxygen (O₂), nitric oxide (NO), and nitrogen dioxide (NO₂) is fundamental to their roles in biological signaling, enzymatic catalysis, and sensor technology. acs.orgistc.intnih.gov The reactivity is highly dependent on the metal's identity and oxidation state. acs.orgunits.it

For instance, azanone (HNO) shows marked selectivity in its reactions. It reacts readily with ferric (Fe(III)) and Mn(III) porphyrins but not with their ferrous (Fe(II)) or Mn(II) counterparts. acs.orgnih.gov This is in contrast to nitric oxide (NO), which is reactive with both Fe(II) and Fe(III) states. acs.org The reaction of iron porphyrins with nitrite (B80452) (NO₂⁻) under certain conditions can lead to the formation of iron-nitrosyl (Fe-NO) complexes. marquette.edu The binding mode of nitrite itself can be influenced by other ligands present in the coordination sphere. For example, in the presence of nitrogen bases, a 5-coordinate O-bound nitrito complex, Fe(Por)(ONO), can isomerize to a 6-coordinate N-bound nitro complex, (B)Fe(Por)(NO₂). istc.int

The coordination of small molecules to metalloporphyrins on surfaces has been visualized using high-resolution scanning tunneling microscopy (STM), revealing the geometry of the resulting complexes. rsc.org These studies show that molecules like O₂, NO₂, and ammonia (B1221849) (NH₃) adopt distinct coordination structures on a Co-porphyrin surface. rsc.org This on-surface reactivity is also governed by the metal's oxidation state, which can be tuned by the supporting substrate. units.it

The table below summarizes the reactivity of different metalloporphyrins with various small molecules.

Reactivity of Metalloporphyrins with Small Molecules
MetalloporphyrinSmall MoleculeProduct/ObservationSource
Fe(III) PorphyrinsHNO (from donors)Efficient trapping to form Fe-NO complexes. acs.orgnih.gov
Fe(II) PorphyrinsHNO (from donors)No reaction observed. acs.org
Fe(II)/Fe(III) PorphyrinsNitrite (NO₂⁻)Reaction occurs under voltammetric conditions to form Fe(P)(NO). marquette.edu
Mn(III) PorphyrinsHNO (from donors)Reacts with azanone donors to form nitrosyl complexes. acs.org
Co(III) PorphyrinsHNO (from donors)Efficiently reacts with azanone donors to form nitrosyl complexes. acs.org
Co-Porphyrin on Au(111)O₂, NO₂, NH₃Formation of distinct coordination structures visualized by STM. rsc.org

Activation and Transformation of Small Molecules (e.g., O₂, N₂, H₂, CO₂)

Porphyrin-metal complexes are well-known for their ability to bind and activate small molecules. The presence of carbonyl ligands can modulate the electronic properties of the metal center, thereby influencing its reactivity.

Dioxygen (O₂): Iron porphyrin complexes, often studied as mimics of heme proteins, can bind dioxygen. nih.govacs.org The binding affinity and the nature of the resulting dioxygen adduct are sensitive to the electronic environment of the iron center. While direct studies on the influence of multiple carbonyl ligands on O₂ activation by a single porphyrin complex are scarce, it is known that the electronic state of the metal is crucial. For instance, in biomimetic systems, a distal histidine provides selectivity for O₂ over other small molecules like carbon monoxide (CO). nih.gov The reactivity of iron(IV)-oxo porphyrinoids, which can be formed from O₂ activation, is influenced by axial ligands, with stronger ligands leading to more reactive species in certain oxidation reactions. nih.gov

Carbon Monoxide (CO): Porphyrin-metal carbonyls inherently involve the binding of CO. The reactivity of these complexes towards external CO molecules often involves substitution reactions. The binding of CO to iron(II) porphyrins has been extensively compared to that of dioxygen, with structural features of the porphyrin, such as in "picket fence" and "pocket" porphyrins, influencing the relative affinities. acs.org

Carbon Dioxide (CO₂): The reduction of CO₂ is a critical area of research. Stacked iron(III)-porphyrin dimers have been synthesized and utilized as catalysts for the reduction of CO₂ to CO. kit.edu This suggests that multi-metallic porphyrin systems can provide the necessary electronic and spatial arrangements for CO₂ activation. Porphyrin-based metal-organic frameworks (MOFs) have also been developed to assist in the electrochemical reduction of CO₂ to other useful chemicals like ethylene (B1197577) (C₂H₄). encyclopedia.pub

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, and porphyrin-metal complexes are capable of undergoing these transformations. These processes involve a change in the oxidation state and coordination number of the central metal.

The reactivity of rhodium-indium porphyrin dimers with alkyl halides proceeds through photo- and thermal-processes, indicative of pathways that could involve oxidative addition of the alkyl halide to the bimetallic center. researchgate.net Similarly, iron porphyrin complexes can catalyze the olefination of carbonyl compounds, a process that is thought to involve the formation of an iron-carbene complex. acs.org The catalytic cycle for this transformation includes steps that are analogous to oxidative addition and subsequent reductive elimination-like processes to yield the final olefin product. acs.org

The synthesis of metal carbonyl porphyrin complexes often starts from metal carbonyl precursors like Re₂(CO)₁₀ and Mn₂(CO)₁₀, which react with the porphyrin macrocycle. researchgate.net The resulting complexes can then participate in further reactions. For example, the photochemistry of iron porphyrin carbene complexes involves the cleavage of the iron-carbon double bond, which can be considered a type of reductive elimination, to yield a four-coordinate iron(II) porphyrin and a free carbene. illinois.edu

Photochemical Reactivity and Energy Transfer Processes

The strong absorption of light by the porphyrin macrocycle makes these compounds excellent candidates for photochemical applications. The presence of metal carbonyl units introduces new photochemical pathways and allows for the probing of transient states.

Photoinduced Carbon Monoxide Release (PhotoCORMs Research)

Porphyrin-metal carbonyl complexes are being actively investigated as photoactivated carbon monoxide-releasing molecules (PhotoCORMs). The therapeutic potential of CO has driven the development of molecules that can deliver it to biological targets in a controlled manner, with light being a precise trigger.

Novel metal carbonyl complexes with porphyrin and carborane isocyanide ligands have been synthesized. rsc.org Upon illumination, these complexes can release CO. The efficiency of CO release was found to be dependent on the metal, following the trend: Mo ≥ Cr > W > Re ≥ Re₂. rsc.org Theoretical studies using density functional theory (DFT) have helped to elucidate the electronic transitions responsible for CO photodissociation in metal carbonyls, which are often metal-to-ligand charge transfer (MLCT) states. royalsocietypublishing.org

Metal in Porphyrin ComplexRelative CO Release YieldReference
MoHigh rsc.org
CrHigh rsc.org
WMedium rsc.org
ReLow rsc.org
Re₂Low rsc.org

Singlet Oxygen Generation and Photophysical Studies

Porphyrins are well-known photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive species used in photodynamic therapy (PDT). The introduction of metal carbonyl units can create bifunctional agents that combine PDT with CO-releasing properties.

Metal carbonyl complexes containing porphyrins have been shown to retain the photochemical characteristics of the parent porphyrin, including triplet state formation and the generation of reactive oxygen species (ROS) upon light activation. rsc.org Photophysical studies on porphyrin-metal pentacarbonyl complexes, using techniques like time-resolved infrared spectroscopy, have been crucial in understanding the energy transfer processes that occur after photoexcitation. dcu.iestfc.ac.uk These studies probe the transient changes in the electron distribution within the molecule, revealing the pathways for energy dissipation and chemical reactivity. stfc.ac.uk The fluorescence of zinc-metallated porphyrins tethered to a W(CO)₅ moiety has been studied to understand the interaction between the porphyrin and the metal carbonyl fragment. dcu.ie

Intramolecular Rearrangements and Isomerization

Porphyrin systems can undergo a variety of intramolecular rearrangements and isomerizations, which can be triggered by thermal, chemical, or photochemical stimuli. These processes can lead to significant changes in the structure and properties of the macrocycle.

Skeletal Rearrangements: N-substituted porphyrins can undergo nickel(II)-promoted intramolecular rearrangement to form chlorins or meso-substituted porphyrins through the migration of the N-substituent to a carbon atom. worldscientific.com The biosynthesis of natural type-III porphyrins involves a remarkable intramolecular rearrangement of one of the porphobilinogen (B132115) units. rsc.org

Photoisomerization: Diporphyrin systems linked by an azobenzene (B91143) bridge have been synthesized. These molecules exhibit reversible trans-cis photoisomerization of the azobenzene unit upon irradiation. acs.org This structural change can modulate the electronic communication between the two porphyrin rings, leading to changes in fluorescence intensity due to intramolecular electron transfer. acs.org This photocontrolled isomerization is a key feature for the development of molecular switches.

Core Modifications: The core of the porphyrin macrocycle can also undergo rearrangements. The oxidation of N-confused porphyrins can lead to the formation of derivatives with a rearranged core structure, including the incorporation of oxygen atoms. rsc.org

Applications in Catalysis and Advanced Materials Science Excluding Clinical/biological Applications

Homogeneous Catalysis

Metalloporphyrins are versatile homogeneous catalysts, mimicking the function of enzymes like cytochrome P450. mdpi.comillinois.edu Their catalytic activity stems from the metal center, which can be tuned by modifying the porphyrin ligand.

Oxidation Reactions (e.g., Olefin Epoxidation, Alcohol Oxidation)

Metalloporphyrins, particularly those containing iron and manganese, are effective catalysts for the oxidation of various organic substrates. mdpi.commdpi.com

Olefin Epoxidation: Iron and manganese porphyrins catalyze the transfer of an oxygen atom from an oxidant (e.g., iodosylbenzene, hydrogen peroxide) to an alkene, forming an epoxide. mdpi.comnih.govniscpr.res.inrsc.org The selectivity and efficiency of these reactions can be influenced by the structure of the porphyrin and the reaction conditions. mdpi.comnih.gov For instance, manganese porphyrin complexes have been studied for the epoxidation of styrene (B11656), yielding styrene oxide. nih.govniscpr.res.in The choice of oxidant and the presence of axial ligands can significantly affect the product distribution and yield. nih.govniscpr.res.in

Alcohol Oxidation: Porphyrin complexes also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. mdpi.comresearchgate.netumich.edu Supported iron(III) porphyrins have been shown to effectively catalyze the oxidation of benzyl (B1604629) alcohol and other linear and secondary alcohols using hydrogen peroxide as a mild oxidant. researchgate.net Ruthenium porphyrin complexes can catalyze the aerobic oxidation of alcohols. mdpi.com

Interactive Data Table: Catalytic Oxidation by Metalloporphyrins

Catalyst SystemSubstrateOxidantProductYield (%)Reference
Mn(TPP)OAc / NaOClStyreneNaOClStyrene Epoxide, Benzaldehyde, Phenylacetaldehyde80.7 (total) niscpr.res.in
Mn(TPP)OAc / PhIOStyrenePhIOStyrene Epoxide100 niscpr.res.in
Fe(III) porphyrin / H₂O₂Benzyl AlcoholH₂O₂BenzaldehydeHigh researchgate.net
Ru(TPP)Cl / O₂Benzyl AlcoholO₂Benzaldehyde50 mdpi.com

Reduction Reactions (e.g., Carbonyl Reduction, Nitro Compound Reduction)

While less common than oxidation, metalloporphyrins can catalyze certain reduction reactions. The porphyrin macrocycle itself can be reduced to a porphyrinogen. nih.gov Catalytic reduction of substrates often involves metal hydrides or low-valent metal species. There is limited specific information on heptacarbonyl porphyrin I for these reactions, but related systems show activity. For example, aluminum(III) porphyrins have been used to catalyze the Meerwein–Ponndorf–Verley reduction of cyclohexanone. mdpi.com

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions (e.g., Olefination of Carbonyl Compounds, Cyclopropanation, C-H Insertion)

Olefination of Carbonyl Compounds: Iron porphyrins are efficient catalysts for the olefination of aldehydes with diazoacetates in the presence of triphenylphosphine, producing olefins in high yields and with excellent E-selectivity. researchgate.netscilit.comnih.gov

Cyclopropanation: Iron and cobalt porphyrin complexes catalyze the reaction of alkenes with diazo compounds to form cyclopropanes. nih.goviastate.edunih.govmdpi.com These reactions can exhibit high stereoselectivity, favoring the formation of trans isomers. iastate.edu The mechanism is believed to involve a metal-carbene intermediate. nih.govnih.gov

C-H Insertion: Porphyrin-based catalysts can mediate the insertion of a carbene into a C-H bond, a powerful transformation for C-H functionalization. mdpi.com

Stereoselective Catalysis

Chiral porphyrins have been designed to act as stereoselective catalysts. By introducing chiral substituents to the porphyrin macrocycle, it is possible to induce enantioselectivity in reactions like epoxidation and cyclopropanation. mdpi.comiastate.edunih.gov For example, chiral iron porphyrin catalysts have been developed for the enantioselective epoxidation of olefins. mdpi.com De novo designed proteins incorporating porphyrin ligands have also shown high stereoselectivity in catalyzing cyclopropanation. nih.gov

Electrocatalysis

Porphyrin-based materials are extensively studied as electrocatalysts, particularly for reactions relevant to energy conversion and storage. rsc.org

Oxygen Reduction/Evolution Reactions (ORR/OER)

Oxygen Reduction Reaction (ORR): Iron porphyrins are among the most promising non-precious metal catalysts for the ORR, a key reaction in fuel cells. canterbury.ac.nzmdpi.combohrium.com They can catalyze the four-electron reduction of oxygen to water. mdpi.com The catalytic activity is highly dependent on the iron porphyrin's structure and its integration with conductive supports like carbon nanotubes. mdpi.com

Oxygen Evolution Reaction (OER): The OER is the anodic half-reaction of water splitting. nih.govmdpi.com While less studied than ORR, metalloporphyrins are emerging as potential catalysts for OER. nih.govmdpi.comnih.gov Porphyrin-based systems, including small molecules and porous polymers, are being investigated for their electrochemical OER activity. nih.govmdpi.com Some porphyrin systems have been shown to act as bifunctional catalysts for both ORR and OER. nih.gov A thin layer of free-base porphyrin has been shown to protect graphite (B72142) electrodes during OER. polimi.it

Carbon Dioxide Reduction

There is no available research specifically investigating the use of this compound as a catalyst for the reduction of carbon dioxide.

Photocatalysis and Artificial Photosynthesis Research

While porphyrins are a key area of research in photocatalysis, there are no specific studies detailing the role of this compound in these processes.

Materials Science Applications

The integration and application of this compound in advanced materials is also an area lacking specific research.

Molecular Electronics and Spintronics

The exploration of individual molecules as functional components in electronic circuits has identified porphyrins as a promising class of materials. Their robust, highly conjugated structures and the ability to chelate various metal ions allow for the tuning of their electronic and magnetic properties. uni-muenchen.de These characteristics are central to their potential use in molecular electronics, which seeks to use single molecules as wires, transistors, and data storage elements, and in spintronics, which aims to exploit the intrinsic spin of electrons in addition to their charge. rsc.org

While the broader family of porphyrins has been the subject of extensive research for these applications, specific studies focusing on this compound are not prominent in the available scientific literature. The potential of any porphyrin derivative in these fields is fundamentally linked to its electronic structure and its ability to interact with and transport electrons, as well as any inherent magnetic properties.

General Porphyrin Properties Relevant to Molecular Electronics and Spintronics

Porphyrins, in general, exhibit several key features that make them attractive for molecular-scale electronics:

π-Conjugated System: The extensive network of alternating double and single bonds in the porphyrin macrocycle facilitates the delocalization of π-electrons. This delocalization is crucial for electrical conductance, allowing electrons to move through the molecule. uni-muenchen.de

Tunable Electronic Properties: The electronic characteristics of a porphyrin can be significantly altered by the insertion of different metal ions into its central cavity or by the addition of various functional groups to its periphery. uni-muenchen.dearxiv.org This tunability is a key requirement for designing molecular components with specific functions.

Self-Assembly: Porphyrins can be designed to self-assemble into ordered structures on surfaces, a critical step for the bottom-up fabrication of molecular electronic devices. embopress.org

In the realm of spintronics, the introduction of a paramagnetic metal center into the porphyrin core is a primary strategy for engineering magnetic functionality. rsc.org The interaction between the spin of the metal ion and the π-electron system of the porphyrin can lead to interesting magnetic phenomena, such as magnetic coupling with a substrate, which is essential for developing spintronic devices. rsc.org

Research Findings on Related Porphyrins

Research on various porphyrin derivatives has provided insights into their potential for molecular electronics and spintronics. For instance, studies on metal-containing tetraphenylporphyrins (MTPPs) have demonstrated their ability to form ordered arrays on surfaces and exhibit magnetic coupling with ferromagnetic substrates. Computational studies on porphyrin nanoribbons have shown that the incorporation of transition metals can induce magnetic properties. rsc.org

These general findings highlight the foundational principles that would govern the behavior of any porphyrin, including this compound, in such applications. However, without direct experimental or theoretical investigation into this compound for molecular electronics and spintronics, its specific properties and potential performance remain hypothetical. The seven carbonyl groups would significantly influence the electronic structure and solubility of the molecule, but detailed research findings on how these modifications impact its performance in electronic or spintronic devices are not currently available.

Q & A

Q. What are the primary challenges in synthesizing Heptacarbonyl porphyrin I with high yield and purity?

Synthesis of porphyrins often faces issues like scrambling (undesired substituent redistribution) and low yields due to competing side reactions. For this compound, aqueous media may reduce scrambling but require optimization of reaction parameters (e.g., temperature, pH, and substituent lipophilicity). Non-aqueous Lindsey conditions (e.g., using pyridine/piperidine mixtures) have been adapted for carboranyl-porphyrin synthesis, achieving 27–43% yields . Methodological adjustments, such as controlled protonation states, can stabilize intermediates and improve purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s electronic and structural properties?

Ground-state properties are typically analyzed via steady-state absorption spectroscopy, while excited-state dynamics require time-resolved absorption/emission spectroscopy. For example, porphyrin-functionalized 2D materials are studied using these methods to evaluate charge-transfer efficiency and photocatalytic activity . Mass spectrometry (e.g., ESI-MS) provides molecular weight validation and quantification, critical for confirming synthesis success .

Q. How can researchers design experiments to quantify this compound in complex biological matrices?

High-sensitivity methods like liquid chromatography-mass spectrometry (LC-MS) or UV/visible spectrophotometry are recommended. Calibration curves using reference standards (e.g., etio-III or OEP porphyrins) enable accurate quantification. For example, ESI-MS achieved 5-minute analysis times with <5% error in geoporphyrin mixtures . Data interpretation should account for matrix effects and validate against control samples .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic activity of this compound in hybrid materials?

Photocatalysis relies on the structure–property relationship between porphyrin excited states and substrate interactions. Covalent grafting onto 2D materials (e.g., graphene) enhances charge separation, as shown by reduced recombination rates in time-resolved studies. Non-covalent assemblies may prioritize light absorption but suffer from instability under reactive conditions . Hybrid systems (e.g., carbon nitride/porphyrin composites) demonstrate improved ethylene production rates (e.g., 89% selectivity in acetylene conversion) .

Q. How can computational modeling predict the protonation behavior and electronic structure of this compound?

Density functional theory (DFT) analyzes electron localization and proton affinity. For example, topological electron density studies of meso-aryl porphyrins reveal protonation sites and stability trends. Direct correlation analysis of raw spectroscopic data avoids equilibrium approximations, enabling accurate modeling of diprotonated species under acidic conditions .

Q. What experimental strategies resolve contradictions in porphyrin quantification across studies?

Discrepancies often arise from methodological variability (e.g., spectrophotometry vs. MS). Standardizing protocols (e.g., using FED/Eurostat variables for secondary data) and cross-validating with multiple techniques (e.g., LC-MS + fluorescence) improve reliability. For instance, ESI-MS and UV/vis comparisons in Gilsonite bitumen showed <2% deviation .

Q. How can this compound be tailored for in vivo therapeutic applications?

Functionalization with hydrophilic groups (e.g., nido-carboranes) enhances cellular uptake and lysosomal localization, as demonstrated in T98G glioblastoma studies (43% yield in carboranyl-porphyrin synthesis) . Metabolic profiling via porphyrin analysis services identifies degradation pathways and potential toxicity .

Methodological Considerations

Table 1: Comparison of Analytical Techniques for this compound

TechniqueSensitivityKey ApplicationLimitationsReference
ESI-MSHigh (~nM)Quantification, structural validationMatrix interference
UV/VisModerateGround-state electronic propertiesLow specificity for mixtures
Time-resolved FSHighExcited-state dynamicsRequires specialized equipment

Q. Key Recommendations for Experimental Design

  • Synthesis: Optimize solvent systems (aqueous vs. organic) to balance yield and scrambling .
  • Characterization: Combine spectroscopic and computational tools for comprehensive structure–activity insights .
  • Data Interpretation: Use standardized reference materials and statistical validation to mitigate analytical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.